

# DBPR108 treatment duration for optimal glycemic control

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Compound of Interest		
Compound Name:	DBPR108	
Cat. No.:	B606979	Get Quote

## **DBPR108 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the experimental use of **DBPR108** in optimizing glycemic control.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **DBPR108**?

A1: **DBPR108**, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4][5] Its primary mechanism involves preventing the enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, **DBPR108** prolongs the activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic  $\beta$ -cells in a glucose-dependent manner and reduces glucagon secretion from  $\alpha$ -cells.[1][4][6] This action helps to regulate blood glucose levels, particularly postprandial glucose.[1]

Q2: What is the recommended clinical dosage and treatment duration for **DBPR108** based on clinical trials?

A2: Based on Phase II and Phase III clinical trials, the recommended dosage for **DBPR108** is 100 mg once daily.[2][7] Clinical studies have evaluated treatment durations of 12, 24, and up to 52 weeks.[7][8][9] A 12-week Phase II study supported the 100 mg once-daily regimen for

#### Troubleshooting & Optimization





Phase III development.[7] Phase III trials have demonstrated efficacy and safety for up to 52 weeks of treatment.[9]

Q3: What level of glycemic control can be expected with **DBPR108** treatment?

A3: In a 12-week monotherapy trial, **DBPR108** at 100 mg once daily resulted in a mean reduction in HbA1c of -0.75% from baseline.[7] In a 24-week study with **DBPR108** as an add-on therapy to metformin, the mean change in HbA1c from baseline was -0.70%.[2][8] Furthermore, a 24-week monotherapy study showed a -0.63% change in HbA1c from baseline. [9] The efficacy of **DBPR108** was sustained for up to 52 weeks.[9]

Q4: What are the known safety and tolerability profiles of **DBPR108**?

A4: **DBPR108** is generally well-tolerated.[2][8] The incidence of adverse events has been shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg dose group in one study.[7] No cardiovascular or renal events were observed in the administration of **DBPR108** in patients with type 2 diabetes.[2]

#### **Troubleshooting Guides**

Issue 1: High variability in plasma DPP-4 inhibition in animal models.

- Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable food intake affecting absorption.
  - Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For studies where food intake may interfere with absorption, consider fasting the animals for a short period before dosing. Administer **DBPR108** at the same time each day.
- Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can significantly impact drug metabolism and clearance.
  - Solution: Use a homogenous population of animals for your studies. If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.



- Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor in blood samples due to improper handling.
  - Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA).
     Process samples promptly and store plasma at -80°C until analysis. Ensure consistent freeze-thaw cycles for all samples.

Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO) mouse model.

- Possible Cause 1: Insufficient Treatment Duration: The duration of DBPR108 treatment may not be long enough to observe significant metabolic changes in a severely insulin-resistant model.
  - Solution: Based on clinical data showing significant effects from 4 weeks onwards, consider extending the treatment duration in your preclinical model.[7] A pilot study with staggered treatment endpoints may be beneficial.
- Possible Cause 2: Suboptimal Dosage: The dose of DBPR108 may be too low for the specific DIO model.
  - Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be effective in DIO mice, a dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[6]
- Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely insulin-resistant for a monotherapy to have a significant effect.
  - Solution: Consider using **DBPR108** in combination with another anti-diabetic agent, such
    as metformin. Preclinical studies have shown a strong synergistic effect when **DBPR108** is
    combined with metformin.[6]

#### **Quantitative Data Summary**

Table 1: Summary of DBPR108 Monotherapy Clinical Trial Data



Trial Phase	Treatment Duration	Dosage	Mean Change in HbA1c from Baseline	Percentage of Patients Achieving HbA1c ≤7%	Reference
Phase II	12 weeks	50 mg	-0.51%	58.82%	[7]
100 mg	-0.75%	55.22%	[7]	_	
200 mg	-0.57%	47.83%	[7]		
Placebo	-0.04%	29.85%	[7]	_	
Phase III	24 weeks	100 mg	-0.63%	N/A	[9]
52 weeks	100 mg	-0.50%	N/A	[9]	

Table 2: Summary of DBPR108 Add-on to Metformin Therapy Clinical Trial Data

Trial Phase	Treatment Duration	Dosage	Mean Change in HbA1c from Baseline	Percentage of Patients Achieving HbA1c ≤7.0%	Reference
Phase III	24 weeks	100 mg	-0.70%	50.0%	[2][8]
Placebo	-0.07%	21.1%	[2][8]		

## **Experimental Protocols**

Protocol 1: Evaluation of **DBPR108** Efficacy in a Phase III Clinical Trial (Monotherapy)

- Objective: To assess the efficacy and safety of DBPR108 monotherapy in treatment-naïve patients with type 2 diabetes.
- Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.
- Patient Population: Adult patients with type 2 diabetes who had not been using glucoselowering agents for the 8 weeks prior to the screening period.[9]



- Treatment Arms:
  - DBPR108 100 mg once daily
  - Sitagliptin 100 mg once daily (active control)
  - Placebo once daily
- Treatment Duration: 24-week double-blind treatment period, followed by a 28-week openlabel extension where all patients received **DBPR108** 100 mg once daily.[9]
- Primary Endpoint: Mean change in glycated hemoglobin (HbA1c) levels from baseline to week 24.[9]
- Secondary Endpoints:
  - Change in fasting plasma glucose and postprandial plasma glucose levels.
  - Change in body weight.
  - Incidence of adverse events.
- Data Analysis: The mean treatment difference between DBPR108 and placebo, and between DBPR108 and sitagliptin, was calculated to determine superiority and non-inferiority, respectively.[9]

Protocol 2: Preclinical Evaluation of **DBPR108** in a Diet-Induced Obese (DIO) Mouse Model

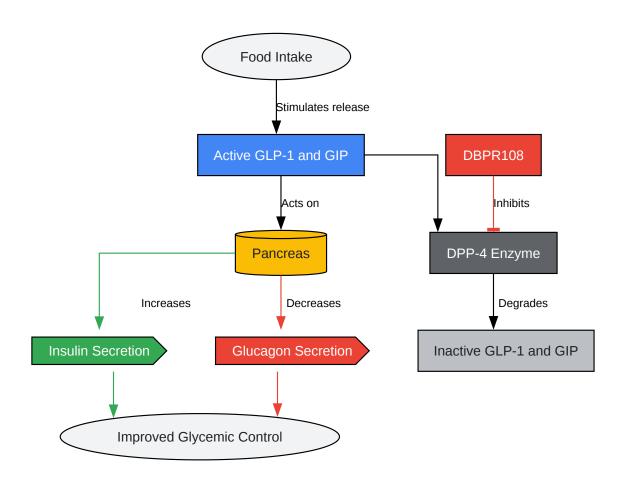
- Objective: To determine the effect of DBPR108 on glucose tolerance in a preclinical model of type 2 diabetes.
- Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
- Treatment Groups:
  - Vehicle control (e.g., 0.5% methylcellulose)



- DBPR108 (e.g., 0.1 mg/kg, oral gavage, once daily)
- Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)
- DBPR108 (0.1 mg/kg) + Metformin (50 or 100 mg/kg)
- Treatment Duration: 4-8 weeks.
- Key Experiment: Oral Glucose Tolerance Test (OGTT):
  - Fast mice for 6 hours.
  - Administer the final dose of DBPR108 and/or Metformin.
  - 30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
  - Administer a 2 g/kg glucose solution via oral gavage.
  - Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
- Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion during the OGTT. Compare the AUC between treatment groups using an appropriate statistical test (e.g., ANOVA).

#### **Visualizations**

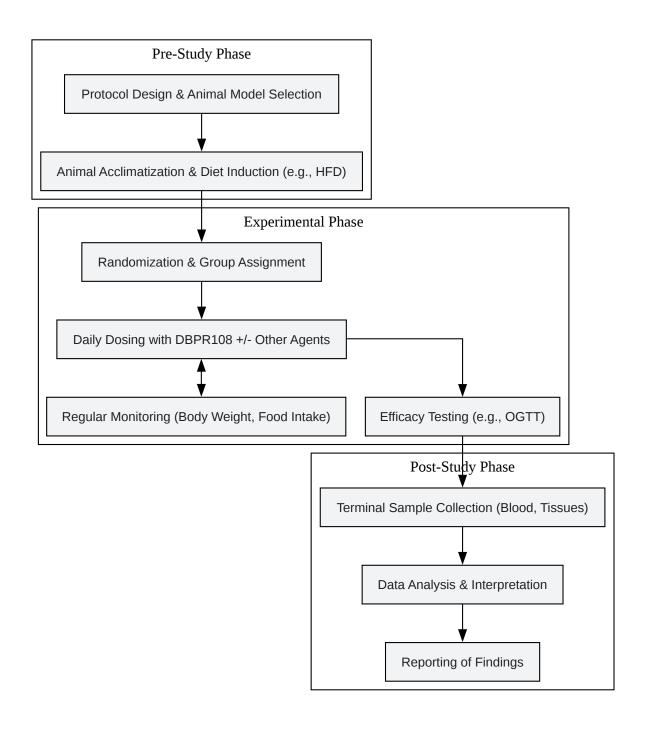




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Caption: Signaling pathway of **DBPR108** as a DPP-4 inhibitor.





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Caption: General workflow for a preclinical efficacy study.







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